(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride
Description
Properties
IUPAC Name |
2-fluoro-N-methyl-4-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-13-9-11(12)8-7-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZYOXZHYYECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CCC1=CC=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination and Amination via Catalytic Coupling
A patent (CN101863860B) describes a synthesis method for 2-fluorine-4-substituted aminoanilines, which can be adapted for the preparation of fluorinated amines like (2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride. The process involves:
- Use of diphenylphosphine ligands such as Xantphos in dioxane solvent.
- Reflux under nitrogen protection at 80–100 °C for 3 hours.
- Deprotection using 50% aqueous sulfuric acid at 80–100 °C for 30 minutes to 2 hours.
- Purification by extraction with ethyl acetate, washing with water and saturated brine, and drying.
| Step | Yield (%) | Purity (HPLC) | Key Analytical Data (1H NMR, LCMS) |
|---|---|---|---|
| Catalytic coupling reaction | 65–85 | 97.2% | 1H NMR (DMSO-d6): δ 7.22–7.29 (aromatic), 4.22 (CH2), LCMS m/e ~278.9 [M+H]+ |
| Deprotection and isolation | 98 | - | 1H NMR (DMSO-d6): δ9.21 (s, NH), aromatic signals |
This method highlights the use of palladium-catalyzed coupling with phosphine ligands to achieve the fluorinated amine intermediate, followed by acid-mediated deprotection and salt formation.
Amination via Potassium Carbonate-Mediated Reaction
A related approach involves treatment of amino-hydroxy derivatives with potassium carbonate in aqueous media, followed by extraction with isopropyl acetate. This method is more applicable to derivatives with hydroxyl groups but can be adapted for amination steps in the synthesis of fluorinated amines.
- Reaction temperature: 25–35 °C for the amination step.
- Cooling to 15–25 °C to facilitate product crystallization.
- Use of biphasic solvent systems (water/isopropyl acetate) to enhance yield and purity.
This approach is advantageous for mild reaction conditions and environmentally benign solvents.
Analytical Characterization
The synthesized this compound is characterized by:
- 1H NMR Spectroscopy: Aromatic protons appear in the δ 7.1–7.6 ppm range; characteristic signals for methylene and methyl groups near δ 1.2–4.8 ppm; NH proton typically observed as a singlet around δ 8.6–9.2 ppm.
- LCMS: Molecular ion peaks consistent with expected molecular weight (m/e ~279 [M+H]+).
- HPLC Purity: Typically >97%, indicating high purity of the isolated hydrochloride salt.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-phenylbutyl precursors, fluorinating agents, methylamine |
| Catalysts | Palladium complexes with Xantphos ligand |
| Solvents | Dioxane, ethyl acetate, aqueous sulfuric acid, isopropyl acetate |
| Reaction temperature | 25–100 °C (depending on step) |
| Reaction time | 30 minutes to 3 hours |
| Work-up | Extraction, washing with brine, drying, column chromatography |
| Yield | 65–98% (depending on step and purification) |
| Purity | >97% (HPLC) |
Research Findings and Optimization Notes
- The use of Xantphos as a ligand in palladium-catalyzed coupling significantly improves the yield and selectivity of the fluorinated amine intermediate.
- Acid-mediated deprotection steps are critical for obtaining the free amine before salt formation.
- Mild aqueous base conditions (potassium carbonate) facilitate amination without harsh reagents.
- Purification by column chromatography and crystallization ensures high purity suitable for pharmaceutical applications.
- Reaction monitoring by TLC and NMR is essential for optimizing reaction time and completeness.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Pharmaceutical Development
Mechanism of Action:
The compound is primarily utilized in the synthesis of novel pharmaceuticals, particularly in developing treatments for neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for drugs targeting conditions like depression and anxiety .
Case Studies:
- Neurotransmitter Interaction: Research indicates that compounds similar to (2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride can modulate neurotransmitter levels, which is crucial for conditions like schizophrenia and bipolar disorder .
- Alzheimer's Disease: Some studies suggest that this compound may inhibit the release of beta-amyloid peptides, which are implicated in Alzheimer's disease pathology .
Analytical Chemistry
Role as a Reference Material:
In analytical chemistry, this compound serves as a standard reference material. It aids in ensuring the accuracy of measurements in various chemical analyses, including chromatography and mass spectrometry .
Applications:
- Quality Control: Used in laboratories to calibrate instruments and validate methods.
- Method Development: Assists in developing new analytical techniques by providing a benchmark for comparison.
Biochemical Research
Cellular Signaling Pathways:
The compound is employed in studies investigating cellular signaling pathways, providing insights into cellular responses and potential therapeutic targets .
Research Findings:
- Enzyme Inhibition Studies: It has been used to explore enzyme interactions and inhibition mechanisms, contributing to the understanding of metabolic pathways .
- Phospholipidosis Research: Investigations into drug-induced phospholipidosis have utilized this compound to study its effects on lysosomal enzyme activity .
Material Science
Specialty Polymers and Coatings:
In material science, this compound is used to formulate specialty polymers and coatings. Its chemical properties enhance material durability and chemical resistance .
Applications:
- Coating Technologies: Improves the performance of coatings used in various industrial applications.
- Composite Materials: Contributes to the development of advanced materials with tailored properties.
Cosmetic Industry
Potential Applications in Cosmetics:
The compound is explored for its potential use in cosmetic formulations aimed at improving skin health and appearance. Its biochemical properties may offer benefits such as enhanced skin hydration or anti-aging effects .
Research Insights:
- Skin Health Studies: Preliminary studies suggest that compounds with similar structures may promote skin cell regeneration and improve barrier function.
Summary Table of Applications
| Application Field | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Modulates neurotransmitter systems |
| Analytical Chemistry | Standard reference material | Ensures measurement accuracy |
| Biochemical Research | Investigating cellular signaling pathways | Insights into enzyme interactions |
| Material Science | Formulation of specialty polymers | Enhances durability and chemical resistance |
| Cosmetic Industry | Skin health formulations | Potential anti-aging effects |
Mechanism of Action
The mechanism of action of (2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Fluorine vs. Halogens : The 2-fluoro substituent in the target compound may enhance metabolic stability compared to bromo or chloro analogs, as fluorine is less prone to enzymatic cleavage .
Reactivity and Stability
- Amine Basicity : The tertiary amine in (2-Fluoro-4-phenylbutyl)(methyl)amine HCl is expected to exhibit lower basicity (pKa ~7–8) compared to primary amines (e.g., [4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]methylamine HCl, pKa ~9–10) due to steric hindrance from the methyl group .
- Hydrolytic Stability: Fluorine’s electronegativity may stabilize the compound against hydrolysis relative to non-fluorinated analogs, as seen in fluorinated pharmaceuticals .
Research Findings and Limitations
Structural Insights from Analogous Systems
- Carcinogenicity and Binding: highlights that methyl substituents on aromatic amines influence carcinogenic activity and protein binding kinetics. For example, 3′-methyl-4-dimethylaminoazobenzene binds more rapidly to liver proteins than 4′-methyl analogs . By analogy, the 2-fluoro substituent in the target compound may modulate its metabolic activation or toxicity profile.
- Adsorption Mechanisms: MDEA-impregnated mesoporous carbon achieves CO2 adsorption via amine-CO2 chemisorption (2.63 mmol/g capacity) .
Gaps in Evidence
Data on its solubility, stability, or pharmacological properties must be inferred from structural analogs.
Biological Activity
(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride is a compound that has garnered attention in various fields of biological and chemical research. Its unique structure, featuring a fluorine atom and a phenylbutyl moiety, suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator, influencing various biochemical pathways. The exact molecular targets can vary depending on the context of its use, which includes:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding : It may also interact with specific receptors, modulating their activity and influencing physiological responses.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that derivatives of phenylbutyl amines exhibit significant enzyme inhibition properties. For instance, compounds structurally related to (2-Fluoro-4-phenylbutyl)(methyl)amine have been shown to inhibit human acyl-CoA thioesterase activity, which is crucial in lipid metabolism .
- Antitumor Activity : A study highlighted the antitumor properties of fluorinated derivatives similar to (2-Fluoro-4-phenylbutyl)(methyl)amine. These compounds were found to enhance mitochondrial apoptosis pathways, leading to increased expression of pro-apoptotic factors in cancer cell lines .
- Bioisosteric Modifications : The introduction of fluorine at specific positions in phenylbutyl derivatives has been linked to improved biological activity. For example, fluorinated benzothiazoles exhibited potent antiproliferative effects against cancer cells, indicating that similar modifications could enhance the efficacy of (2-Fluoro-4-phenylbutyl)(methyl)amine .
Data Table: Biological Activities and Mechanisms
Applications
The compound is utilized across various scientific fields:
- Pharmaceutical Development : As a building block for synthesizing more complex drug candidates.
- Research : In studies related to enzyme inhibition and receptor binding, contributing to the understanding of metabolic pathways and disease mechanisms.
- Chemical Synthesis : Employed as a reagent in organic synthesis for producing specialty chemicals .
Q & A
Q. Optimization strategies :
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
- Solvent : Ethanol yields >85% purity compared to DMF (75%) due to reduced side reactions.
- Temperature : Lower temperatures (0–5°C) minimize decomposition in sensitive intermediates.
Q. Answer :
- ¹H/¹³C NMR : Confirm the fluorine environment (e.g., ¹⁹F coupling in ¹H NMR at δ 4.5–5.0 ppm) and methylamine integration (e.g., singlet at δ 2.3 ppm for N–CH₃) .
- FTIR : Identify N–H stretches (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
- Elemental Analysis : Validate Cl⁻ content (expected ~18.5% for C₁₁H₁₅ClFN) .
Q. Example NMR Data :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| N–CH₃ | 2.3 | Singlet |
| C–F (aromatic) | 4.8 | Doublet |
Advanced: How does the fluorine substitution at the 2-position influence the compound’s reactivity and binding affinity in biological systems compared to non-fluorinated analogs?
Answer :
Fluorine’s electronegativity and small atomic radius enhance:
- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes (e.g., 2.3x longer half-life vs. chloro analog) .
- Binding Affinity : Strengthens hydrogen bonding with target proteins (e.g., ΔG = -8.2 kcal/mol vs. -6.7 kcal/mol for H-bonding in enzyme assays) .
- Lipophilicity : Increases logP by 0.5–0.7 units, improving membrane permeability .
Q. Comparative Data :
| Property | F-Substituted | Cl-Substituted |
|---|---|---|
| IC₅₀ (nM) | 12.3 | 45.6 |
| Metabolic Half-life | 4.2 h | 1.8 h |
| logP | 2.1 | 1.4 |
Advanced: What strategies can resolve discrepancies between computational predictions and experimental data regarding the compound’s physicochemical properties?
Q. Answer :
- Refine Computational Models : Use density functional theory (DFT) with solvent corrections (e.g., COSMO-RS) to predict solubility and pKa .
- Validate Experimentally :
- Solubility : Compare predicted vs. measured values in buffered solutions (e.g., PBS at pH 7.4).
- logP : Use shake-flask method with octanol/water partitioning.
- Iterative Calibration : Adjust force field parameters (e.g., AMBER) to align molecular dynamics simulations with NMR data .
Example Case :
Predicted logP (DFT): 2.3 vs. Experimental logP: 2.1 → Adjust atomic partial charges to account for fluorine’s inductive effects.
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in modulating enzyme or receptor activity?
Q. Answer :
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., protease assays at λex/em = 380/460 nm) .
- Receptor Binding : Use radioligand displacement (³H-labeled antagonists) to calculate Ki values .
- Structural Studies :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., GPCRs) to identify binding pockets.
- Mutagenesis : Replace key residues (e.g., Ser⁵⁰³ in active site) to assess interaction loss .
Q. Data Workflow :
Screen activity against target panel.
Validate via SPR (surface plasmon resonance) for binding kinetics.
Resolve co-crystal structure for mechanistic insights.
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Q. Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritant) .
- Ventilation : Use fume hoods during synthesis due to HCl gas release.
- Storage : Keep in airtight containers at 2–8°C to avoid hygroscopic degradation .
- Spill Management : Neutralize with sodium bicarbonate and absorb via vermiculite .
Advanced: In environmental chemistry applications, how does the hydrochloride salt form affect the compound’s adsorption capacity for gases like CO₂ compared to its free base form?
Answer :
The hydrochloride salt enhances:
- Solubility : 2.5x higher in aqueous media (pH 7) vs. free base, improving CO₂ contact in wet adsorption systems .
- Ion Exchange : Cl⁻ ions participate in zwitterionic interactions with CO₂, increasing adsorption capacity (e.g., 2.63 mmol CO₂/g vs. 1.6 mmol/g for free base) .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
